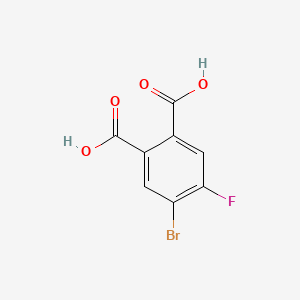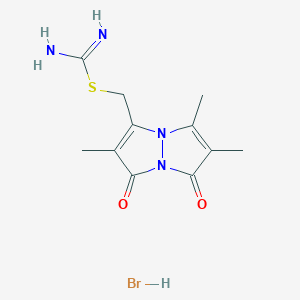
(Isothiouronium)bimane Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Isothiouronium)bimane Hydrobromide is a fluorescent reagent with the molecular formula C11H14N4O2S2•HBr and a molecular weight of 347.23 . This compound is primarily used in research settings and is known for its ability to act as a fluorescent probe.
Vorbereitungsmethoden
The preparation of (Isothiouronium)bimane Hydrobromide involves the synthesis of isothiouronium salts through alkylation reactions. The synthetic routes typically involve the reaction of thiourea with alkyl halides under controlled conditions to form the isothiouronium salt . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Analyse Chemischer Reaktionen
(Isothiouronium)bimane Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Isothiouronium)bimane Hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (Isothiouronium)bimane Hydrobromide involves its ability to form hydrogen bonds and interact with various molecular targets. The isothiouronium group enhances its hydrogen-bonding propensity, allowing it to function effectively in protic solvents like methanol. This interaction facilitates the compound’s role as a fluorescent probe and its ability to be recycled and reused .
Vergleich Mit ähnlichen Verbindungen
(Isothiouronium)bimane Hydrobromide can be compared with other similar compounds, such as:
2-(2-Aminoethyl)isothiourea dihydrobromide: Known for its use as a nitric oxide synthase inhibitor.
2-Benzyl-1-(3H-benzothiazol-2-ylidene)-isothiourea: Utilized in various chemical reactions and studies.
The uniqueness of this compound lies in its specific fluorescent properties and its versatility in various research applications.
Eigenschaften
Molekularformel |
C11H15BrN4O2S |
|---|---|
Molekulargewicht |
347.23 g/mol |
IUPAC-Name |
(1,2,6-trimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-7-yl)methyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C11H14N4O2S.BrH/c1-5-7(3)14-8(4-18-11(12)13)6(2)10(17)15(14)9(5)16;/h4H2,1-3H3,(H3,12,13);1H |
InChI-Schlüssel |
QOBGGUPFQSVYKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CSC(=N)N)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



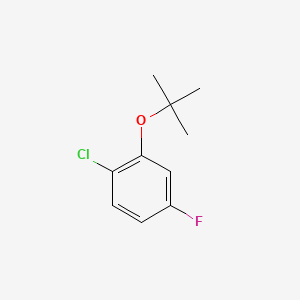


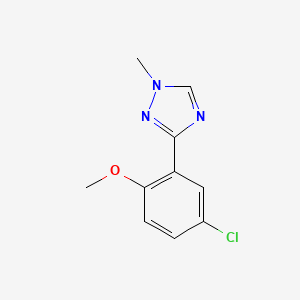


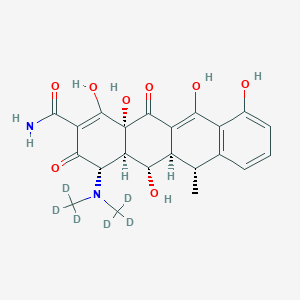

![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)

![2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)

